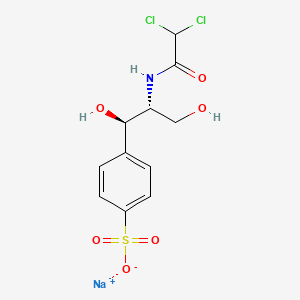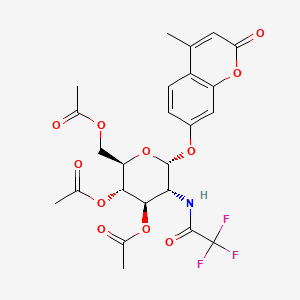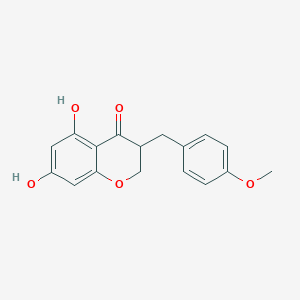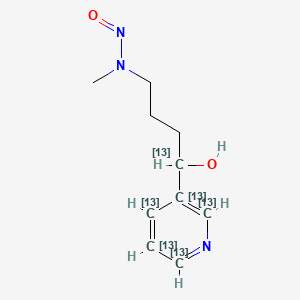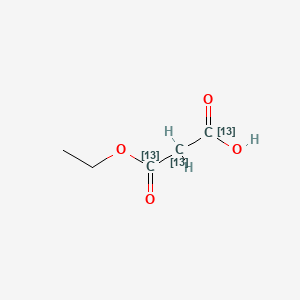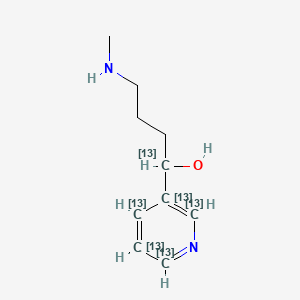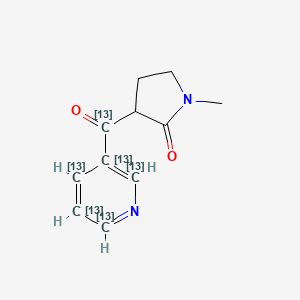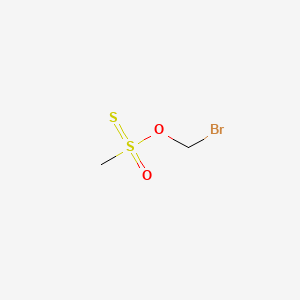
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a chemical compound with the molecular formula C₂H₅BrO₂S₂ and a molecular weight of 205.09 g/mol . It is a reactive thiol-specific reagent widely used in various fields of research, including medical, environmental, and industrial research. This compound is particularly known for its ability to modify proteins and peptides by reacting with thiol groups to form mixed disulfides .
Preparation Methods
The synthesis of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and has been shown to be highly efficient. The preparation involves the following steps:
Reaction of Thiols with Paraformaldehyde and HBr/AcOH: This reaction produces bromomethyl sulfides, which are valuable synthetic intermediates.
Alternative Methods: Other methods include using dibromomethane in basic media or hydroxymethylation followed by substitution.
Chemical Reactions Analysis
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include paraformaldehyde, hydrobromic acid, and acetic acid.
Scientific Research Applications
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its reaction with thiol groups to form mixed disulfides . This reaction is highly specific and rapid, making it an effective tool for modifying proteins and peptides. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Comparison with Similar Compounds
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane can be compared with other thiol-specific reagents, such as:
Chloromethyl Methanethiosulfonate: Similar in structure but uses chlorine instead of bromine.
Iodomethyl Methanethiosulfonate: Uses iodine instead of bromine and is more electrophilic.
Methanesulfonates: These compounds are biological alkylating agents and have different mechanisms of action compared to this compound.
This compound is unique due to its high reactivity and specificity towards thiol groups, making it a valuable reagent in various fields of research .
Properties
CAS No. |
887353-78-8 |
|---|---|
Molecular Formula |
C2H5BrO2S2 |
Molecular Weight |
205.1 g/mol |
IUPAC Name |
bromo(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H5BrO2S2/c1-7(4,5)6-2-3/h2H2,1H3 |
InChI Key |
FRGZCWVWEDJYGY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCBr |
Canonical SMILES |
CS(=O)(=O)SCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


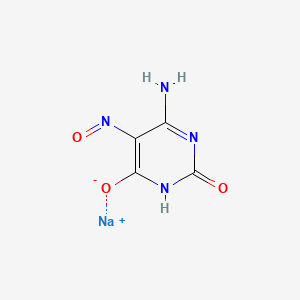


![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)
